molecular formula C17H13FO3 B10809283 7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one

Cat. No.: B10809283
M. Wt: 284.28 g/mol
InChI Key: ZOJWIXWYOSBCIA-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound features a 4-fluorophenyl group attached via a methoxy linkage to the chromenone core, with a methyl group at the 4-position. The presence of the fluorine atom imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 4-methylcoumarin.

    Methoxylation: The 4-fluorophenol undergoes a methoxylation reaction to form 4-fluorophenyl methoxy.

    Coupling Reaction: The methoxylated product is then coupled with 4-methylcoumarin under specific conditions to form the final compound. This step often involves the use of catalysts and solvents to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings.

Scientific Research Applications

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

    Industry: The compound’s fluorescence properties are utilized in the development of fluorescent probes and dyes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

    Pathways Involved: The compound affects pathways related to inflammation, cell proliferation, and apoptosis, making it relevant in the study of diseases such as cancer and autoimmune disorders.

Comparison with Similar Compounds

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one can be compared with other similar compounds:

    4-Methylcoumarin: Lacks the fluorophenyl methoxy group, resulting in different chemical and biological properties.

    4-Fluorophenyl Coumarin: Similar structure but without the methoxy linkage, affecting its reactivity and interactions.

    Fluorinated Chromenones: Other fluorinated derivatives may have varying positions of the fluorine atom, leading to differences in their chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO3/c1-11-8-17(19)21-16-9-14(6-7-15(11)16)20-10-12-2-4-13(18)5-3-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJWIXWYOSBCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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